molecular formula C14H8F4O2 B6365547 2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% CAS No. 505083-00-1

2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6365547
CAS RN: 505083-00-1
M. Wt: 284.20 g/mol
InChI Key: FFSFJEZJHQSTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid (FTPA) is an organic acid with a molecular formula of C10H6F5O2. It is a colorless, odorless, and water-soluble compound. FTPA is used in a variety of scientific research applications and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is widely used in scientific research applications. It is used in the synthesis of a variety of organic compounds and can be used as a reagent for the conversion of aldehydes and ketones to carboxylic acids. It is also used as a catalyst in the synthesis of polymers and in the synthesis of pharmaceuticals. In addition, 2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is used in the synthesis of fluorescent dyes and in the synthesis of organic semiconductors.

Mechanism of Action

2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is known to act as an acid catalyst in the reaction of aldehydes and ketones to carboxylic acids. It is believed that the fluoro group on 2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% increases the acidity of the carboxylic acid, which increases the rate of the reaction.
Biochemical and Physiological Effects
2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The use of 2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. In addition, it is a highly soluble compound and is easy to work with. However, it is important to note that 2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is a highly reactive compound and should be handled with care.

Future Directions

The use of 2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% in scientific research is expected to continue to grow. It has already been used in the synthesis of a variety of organic compounds and is expected to be used in the synthesis of more complex compounds in the future. In addition, 2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is expected to be used in the development of new pharmaceuticals and in the development of new materials for use in electronics and other applications. Finally, 2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is expected to be used in the development of new fluorescent dyes and organic semiconductors.

Synthesis Methods

2-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-trifluoromethylbenzoic acid with 2-fluoro-4-nitrobenzene in the presence of potassium carbonate. The second step involves the reduction of the nitro group to an amine using sodium borohydride. The final product is a white, crystalline solid that is soluble in organic solvents.

properties

IUPAC Name

2-fluoro-4-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-7-8(5-6-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSFJEZJHQSTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681446
Record name 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

505083-00-1
Record name 3-Fluoro-2′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505083-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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